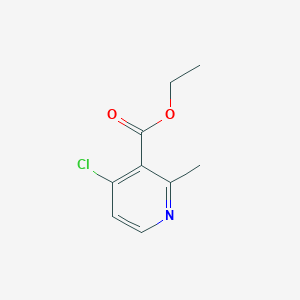

Ethyl 4-chloro-2-methylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)11-5-4-7(8)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYABHQFTKUSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-2-methylnicotinate

This guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 4-chloro-2-methylnicotinate, a key heterocyclic building block in medicinal chemistry and materials science. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis.

Strategic Overview: A Three-Stage Synthetic Approach

The synthesis of this compound is most effectively achieved through a three-stage process commencing with the construction of the core pyridine ring, followed by activation via N-oxidation, and culminating in a regioselective deoxygenative chlorination. This strategy is predicated on established principles of heterocyclic chemistry, where direct chlorination of the pyridine ring at the 4-position is challenging without prior activation. N-oxidation electronically activates the C4 position, rendering it susceptible to nucleophilic attack by a chloride source in a controlled manner.

Figure 1: Overall synthetic workflow from starting materials to the final product.

Critical Safety and Handling Protocols

This synthesis involves hazardous materials requiring strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood by personnel trained in handling reactive and corrosive chemicals.

| Reagent | Key Hazards | Recommended PPE | Handling Notes |

| Phosphorus oxychloride (POCl₃) | Corrosive, toxic by inhalation, reacts violently with water.[1][2][3] | Chemical-resistant gloves (butyl rubber), safety goggles, face shield, lab coat. | Handle under an inert atmosphere (N₂ or Ar). Add to reaction mixtures slowly and cautiously. Quench excess reagent with ice water in a controlled manner behind a blast shield. |

| m-Chloroperoxybenzoic acid (m-CPBA) | Oxidizer, can be shock-sensitive, irritant. | Standard lab PPE. | Avoid contact with metals. Store in a cool, dry place away from combustible materials. |

| Dichloromethane (DCM) | Volatile, potential carcinogen. | Standard lab PPE. | Use in a well-ventilated fume hood. |

| Acids (p-TsOH, HCl) | Corrosive. | Standard lab PPE. | Handle with care, avoid contact with skin and eyes. |

Stage 1: Synthesis of Ethyl 2-methylnicotinate

The foundational step is the construction of the substituted pyridine ring. We employ a robust condensation reaction that avoids the use of malodorous or highly toxic reagents like acrolein, making it suitable for scale-up operations.[4]

Causality and Mechanism

This reaction is a variation of the Hantzsch pyridine synthesis. It begins with the acid-catalyzed hydrolysis of 1,1,3,3-tetraethoxypropane to generate malondialdehyde in situ. This highly reactive 1,3-dicarbonyl compound then undergoes a condensation reaction with ethyl β-aminocrotonate. The subsequent cyclization and aromatization (via oxidation by air or an implicit oxidant) yields the stable ethyl 2-methylnicotinate ring system. The choice of p-toluenesulfonic acid provides a solid, non-volatile acid catalyst that is easily handled.[4]

Detailed Experimental Protocol

-

In Situ Generation of Malondialdehyde: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1,1,3,3-tetraethoxypropane (44.0 g, 0.2 mol). While stirring, add a 30% aqueous solution of p-toluenesulfonic acid (38.0 g, 0.2 mol). Heat the mixture to 45°C and maintain for 3 hours.

-

Condensation and Cyclization: To a separate 500 mL reactor, add ethyl β-aminocrotonate (12.9 g, 0.1 mol) and absolute ethanol (23.0 g, 0.5 mol). Heat this mixture to 60°C.

-

Reaction Execution: Slowly add the solution from step 1 to the reactor in step 2 over 30 minutes. Maintain the reaction temperature at 60°C and stir for 7 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Neutralize the residue with a 10% aqueous sodium carbonate solution until the pH reaches 7.0.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude oil by vacuum distillation to obtain Ethyl 2-methylnicotinate as a colorless to light yellow liquid. A typical yield is around 70-75%.[4]

Stage 2: N-Oxidation for Ring Activation

Direct electrophilic chlorination of the synthesized nicotinate ester is inefficient and lacks regioselectivity. To overcome this, the pyridine nitrogen is oxidized to an N-oxide. This transformation has a profound electronic effect on the ring.

Causality and Mechanism

The N-oxide group is strongly electron-donating through resonance, which significantly increases the electron density at the C2 and C4 positions, making them susceptible to electrophilic attack. Simultaneously, the N-oxide oxygen can coordinate to electrophilic reagents, further activating the ring. The reaction with m-CPBA is a clean and efficient method for this oxidation. The peroxyacid transfers an oxygen atom to the lone pair of the pyridine nitrogen.

Detailed Experimental Protocol

-

Reaction Setup: Dissolve Ethyl 2-methylnicotinate (16.5 g, 0.1 mol) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add m-CPBA (approx. 77% purity, 24.7 g, 0.11 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation:

-

Cool the mixture to 0°C and filter to remove the precipitated m-chlorobenzoic acid.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (3 x 100 mL) to remove any remaining acidic byproduct.

-

Wash with brine (1 x 50 mL), dry the organic layer over anhydrous sodium sulfate, and filter.

-

Remove the DCM under reduced pressure to yield Ethyl 2-methylnicotinate N-oxide, typically as a white to off-white solid, which can often be used in the next step without further purification.

-

Stage 3: Regioselective Deoxygenative Chlorination

This final stage is the most critical, where the chlorine atom is installed at the activated 4-position. The use of phosphorus oxychloride serves the dual purpose of being the chlorinating agent and facilitating the deoxygenation of the N-oxide.

Causality and Mechanism

The reaction proceeds via the formation of a highly reactive intermediate. The N-oxide oxygen atom attacks the electrophilic phosphorus center of POCl₃, forming a pyridinium dichlorophosphate ester. This adduct is extremely electron-deficient, rendering the C2 and C4 positions highly susceptible to nucleophilic attack. A chloride ion (from POCl₃) then attacks one of these positions.

Regioselectivity: While both C2 and C4 are activated, the attack occurs preferentially at the C4 position. This is due to the steric hindrance imposed by the methyl group at the C2 position, which disfavors the approach of the chloride nucleophile. Therefore, the less hindered C4 position is the kinetic and thermodynamic product. The subsequent collapse of the intermediate eliminates a phosphate byproduct and results in the re-aromatized, chlorinated pyridine, effectively completing a deoxygenative chlorination.[5][6]

Figure 2: Simplified mechanism for regioselective chlorination.

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL flask equipped with a reflux condenser and a nitrogen inlet, place Ethyl 2-methylnicotinate N-oxide (18.1 g, 0.1 mol).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 46.0 g, 0.3 mol) to the flask. The reaction is often exothermic.

-

Reaction Execution: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up and Isolation:

-

CRITICAL STEP: Cool the reaction mixture to room temperature. Behind a blast shield, very slowly and carefully pour the reaction mixture onto crushed ice (approx. 300 g) with vigorous stirring. This quench is highly exothermic and releases HCl gas.

-

Once the quench is complete, carefully neutralize the acidic aqueous solution with solid sodium carbonate or a concentrated NaOH solution until the pH is ~8.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure to obtain the crude product.

-

Purify the residue using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5).

-

Combine the product-containing fractions and remove the solvent to yield this compound as a solid or oil.

-

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Results for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.5 (d, 1H, H6), ~7.2 (d, 1H, H5), 4.4 (q, 2H, -OCH₂CH₃), 2.8 (s, 3H, Ar-CH₃), 1.4 (t, 3H, -OCH₂CH₃). Note: Predicted values. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~165 (C=O), ~158 (C2), ~151 (C6), ~148 (C4), ~125 (C5), ~122 (C3), ~62 (-OCH₂), ~24 (Ar-CH₃), ~14 (-CH₃). Note: Predicted values. |

| Mass Spec (EI-MS) | m/z (M⁺) for C₉H₁₀ClNO₂: expected ~199.04. |

| Appearance | White to off-white solid or pale yellow oil. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Stage 1 | Incomplete hydrolysis of the tetraethoxypropane; inefficient cyclization. | Ensure the acid-catalyzed hydrolysis runs for the full duration at the specified temperature. Ensure all reagents are of good quality. |

| Incomplete N-Oxidation | Insufficient m-CPBA; deactivation of m-CPBA by moisture. | Use a slight excess (1.1-1.2 eq) of m-CPBA. Ensure the reaction is run under dry conditions. |

| Poor Regioselectivity in Chlorination | Reaction temperature too low; presence of other nucleophiles. | Ensure the reaction reaches and maintains reflux. Use high-purity POCl₃ and ensure the N-oxide precursor is dry and free of impurities. |

| Difficult Purification | Presence of chlorinated isomers or unreacted starting material. | Optimize chromatography conditions: adjust the solvent polarity gradient and use a high-quality silica gel. |

References

-

Zhang, Y., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 3014–3017. [Link]

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof. (2021).

-

Jones, D. H., et al. (2017). A regioselective three component reaction of pyridine N-oxides, acyl chlorides and cyclic ethers. Organic Letters, 19(13), 3544-3547. [Link]

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

-

Orth, R. E. (2016). Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. [Link]

-

Ghorbani-Vaghei, R., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(27), 18433-18439. [Link]

- CN101117332A - Preparation method of 2-chloronicotinic acid. (2008).

-

Sukhorukov, A. Y., et al. (2021). Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Synthesis, 53(23), 4245-4266. [Link]

Sources

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

A Predictive Spectroscopic Guide to Ethyl 4-chloro-2-methylnicotinate for the Research Scientist

This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 4-chloro-2-methylnicotinate, a key intermediate in pharmaceutical and agrochemical research. In the absence of comprehensive published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic theory and data from analogous structures to offer a robust predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted pyridine core, a functional landscape that dictates its unique spectroscopic signature. The strategic placement of a chloro group at the 4-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 3-position creates a distinct electronic environment around the aromatic ring, which is reflected in its NMR, IR, and MS data. Understanding the interplay of these substituents is paramount for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the principle of substituent additivity and analysis of electronic effects on the pyridine ring.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl groups. The chemical shifts of the aromatic protons are particularly informative about the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-5 | ~ 7.2 - 7.4 | Doublet | 1H | Located between the electron-withdrawing chloro group and the ester, but influenced by the adjacent nitrogen. |

| H-6 | ~ 8.3 - 8.5 | Doublet | 1H | Alpha to the pyridine nitrogen, leading to significant deshielding.[2] |

| -OCH₂CH₃ | ~ 4.3 - 4.5 | Quartet | 2H | Standard chemical shift for an ethyl ester methylene group. |

| -CH₃ | ~ 2.5 - 2.7 | Singlet | 3H | Attached directly to the aromatic ring. |

| -OCH₂CH₃ | ~ 1.3 - 1.5 | Triplet | 3H | Standard chemical shift for an ethyl ester methyl group. |

Causality Behind Predicted Shifts:

-

Aromatic Protons (H-5 and H-6): The pyridine nitrogen is strongly electron-withdrawing, which generally deshields all ring protons compared to benzene.[2] The H-6 proton, being in the alpha position to the nitrogen, is expected to be the most downfield. The chloro group at the 4-position is also electron-withdrawing, further influencing the electronic environment.

-

Methyl Group (-CH₃): The methyl group at the 2-position is a weak electron-donating group, which would slightly shield the ring protons. Its direct attachment to the ring places its signal in the typical benzylic proton region.

-

Ethyl Ester Group (-COOCH₂CH₃): The chemical shifts for the ethyl group are standard for an ethyl ester. The quartet for the methylene protons and the triplet for the methyl protons are due to spin-spin coupling with each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~ 165 - 168 | Typical range for an ester carbonyl carbon.[3] |

| C-2 | ~ 158 - 162 | Attached to the electron-donating methyl group and the nitrogen. |

| C-3 | ~ 125 - 128 | Attached to the ester group. |

| C-4 | ~ 145 - 148 | Attached to the electronegative chloro group. |

| C-5 | ~ 122 - 125 | Influenced by the adjacent chloro group and nitrogen. |

| C-6 | ~ 150 - 153 | Alpha to the pyridine nitrogen, significantly deshielded.[4] |

| -OCH₂CH₃ | ~ 61 - 63 | Standard chemical shift for an ethyl ester methylene carbon. |

| -CH₃ | ~ 22 - 25 | Typical range for a methyl group on an aromatic ring. |

| -OCH₂CH₃ | ~ 14 - 15 | Standard chemical shift for an ethyl ester methyl carbon. |

Expert Insights on ¹³C Predictions:

The prediction of ¹³C NMR chemical shifts in substituted pyridines can be complex due to the interplay of substituent effects and the inherent electronic nature of the heteroaromatic ring.[1] The values presented are based on established ranges for similar structures. For instance, carbons directly attached to the nitrogen (C-2 and C-6) and the chlorine (C-4) are expected to be significantly deshielded.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the ester group and the substituted pyridine ring.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Medium | Aromatic C-H |

| ~ 2980 - 2850 | C-H stretch | Medium | Alkyl C-H (-CH₃, -CH₂CH₃) |

| ~ 1720 - 1735 | C=O stretch | Strong | Ester Carbonyl[5] |

| ~ 1580 - 1610 | C=C and C=N stretch | Medium-Strong | Pyridine Ring[6] |

| ~ 1250 - 1300 | C-O stretch | Strong | Ester (asymmetric)[7] |

| ~ 1100 - 1150 | C-O stretch | Strong | Ester (symmetric)[7] |

| ~ 800 - 850 | C-Cl stretch | Strong | Aryl Halide |

Authoritative Grounding for IR Predictions:

-

Ester Group: The most prominent peak will be the strong C=O stretch of the ester, expected around 1720-1735 cm⁻¹.[5][7] The presence of two strong C-O stretching bands in the 1300-1100 cm⁻¹ region is also characteristic of esters.[7]

-

Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1610-1580 cm⁻¹ region.[6]

-

C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the alkyl C-H stretches of the methyl and ethyl groups will appear just below 3000 cm⁻¹.[8]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Apply a small drop of the sample to one plate and cover with the second plate.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The nominal molecular weight of this compound (C₉H₁₀ClNO₂) is 199 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster:

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): A significant fragment at m/z 154 (M - 45) is expected from the cleavage of the ester's ethoxy group.

-

Loss of the ethyl group (-CH₂CH₃): A fragment at m/z 170 (M - 29) may be observed.

-

McLafferty Rearrangement: Esters with a gamma-hydrogen can undergo a McLafferty rearrangement. However, in this molecule, the ethyl group does not have a gamma-hydrogen relative to the carbonyl group, so this rearrangement is not expected to be a major pathway for the ester itself.

-

Cleavage of the pyridine ring: Fragmentation of the aromatic ring can lead to a complex pattern of smaller ions.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule and will induce fragmentation. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique that may result in a more prominent molecular ion peak.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are grounded in fundamental spectroscopic principles and data from analogous compounds. By understanding the expected spectral features and the underlying chemical principles, researchers can more confidently identify and characterize this important chemical intermediate in their synthetic endeavors. It is recommended that these predicted data be used as a reference for comparison with experimentally obtained spectra for unequivocal structure confirmation.

References

- Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Parys, W., & Turski, K. (2006). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 11(5), 333-343.

- Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 17(6), 349-354.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-25.

- Pandey, S. M., & Singh, S. J. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-291.

-

Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Spectroscopy Online. (2018). The IR Spectroscopy of Esters. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR spectroscopy: high-resolution methods and applications in organic chemistry and biochemistry. VCH.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.

Sources

- 1. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. asianpubs.org [asianpubs.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 10. whitman.edu [whitman.edu]

An In-depth Technical Guide to Ethyl 4-chloro-2-methylnicotinate: Structure, Properties, Synthesis, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-chloro-2-methylnicotinate, a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. While this compound is commercially available, detailed synthetic protocols and extensive characterization data are not widely published in peer-reviewed literature. This guide, therefore, synthesizes available information, presents data from closely related analogues, and applies established chemical principles to provide a robust resource for professionals in the field.

Chemical Identity and Structure

This compound is a pyridine-3-carboxylate derivative. The pyridine ring is substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 3-position.

IUPAC Name: ethyl 4-chloro-2-methylpyridine-3-carboxylate[1].

CAS Number: 164390-30-1[1].

Molecular Formula: C₉H₁₀ClNO₂[1].

Molecular Weight: 199.63 g/mol [1].

The presence of the chloro, methyl, and ethyl ester functional groups on the pyridine core makes this molecule a versatile intermediate for further chemical modifications, particularly in the development of novel therapeutic agents and agrochemicals[2].

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

| Property | Value (Estimated) | Reference |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 274.7 °C at 760 mmHg (for 2-chloro isomer) | [4] |

| Density | 1.208 g/cm³ (for 2-chloro isomer) | [4] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) | |

| Storage | Store at 2-8°C in a dry, inert atmosphere | [1] |

Synthesis of this compound

A definitive, step-by-step synthesis protocol for this compound is not extensively documented in publicly accessible literature. However, a plausible synthetic route can be devised based on established pyridine chemistry and analogous transformations. A common approach to constructing such substituted pyridines is the Hantzsch pyridine synthesis or modifications thereof.

Alternatively, a more direct approach would involve the chlorination of a suitable precursor. A potential synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

This proposed protocol is based on well-established transformations in pyridine chemistry. Optimization of reaction conditions would be necessary to achieve high yields and purity.

Step 1: Oxidation of Ethyl 2-methylnicotinate to Ethyl 2-methylnicotinate N-oxide

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-methylnicotinate in a suitable solvent such as dichloromethane or chloroform.

-

Reagent Addition: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with a solution of sodium bisulfite. Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide.

Step 2: Chlorination of Ethyl 2-methylnicotinate N-oxide

-

Reaction Setup: To the crude Ethyl 2-methylnicotinate N-oxide, add phosphorus oxychloride (POCl₃) in excess.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

-

Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base such as sodium carbonate.

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Ethyl group: A triplet integrating to 3 protons around δ 1.3-1.4 ppm (CH₃) and a quartet integrating to 2 protons around δ 4.3-4.4 ppm (CH₂).

-

Methyl group: A singlet integrating to 3 protons around δ 2.5-2.6 ppm.

-

Pyridine protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the 5 and 6 positions of the pyridine ring.

¹³C NMR Spectroscopy

-

Ethyl group: Two signals around δ 14 ppm (CH₃) and δ 61 ppm (CH₂).

-

Methyl group: A signal around δ 20-25 ppm.

-

Pyridine carbons: Signals in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom would be expected to show a significant chemical shift.

-

Carbonyl carbon: A signal in the downfield region, typically around δ 165-170 ppm.

Infrared (IR) Spectroscopy

-

C=O stretch: A strong absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl group.

-

C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-H stretches: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively.

-

C=C and C=N stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.63 g/mol ). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and subsequent loss of carbon monoxide (CO) from the ester.

Applications in Drug Discovery and Development

Substituted nicotinic acid derivatives are prominent scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. This compound, with its multiple functional groups, serves as a valuable building block for creating libraries of compounds for drug discovery.

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators and anti-inflammatory drugs[2]. The pyridine nitrogen can act as a hydrogen bond acceptor, while the other substituents provide points for diversification to modulate potency, selectivity, and pharmacokinetic properties.

A notable application of the isomeric ethyl 2-chloro-4-methylnicotinate is in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection[5][6]. This highlights the importance of chloro-substituted methylnicotinates in the development of antiviral agents. While a direct link of the 4-chloro isomer to a specific marketed drug is not readily found in the literature, its structural similarity suggests its potential in developing new chemical entities with similar or novel biological activities.

Caption: Key application areas for this compound.

Safety and Handling

Specific GHS hazard information for this compound is not available. However, based on the data for the closely related Ethyl 4,6-dichloro-2-methylnicotinate, caution should be exercised when handling this compound[7].

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapor or dust.

-

Avoid contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. While detailed experimental data for this specific isomer is limited in the public domain, this guide provides a comprehensive overview based on its known chemical identity, data from closely related compounds, and established principles of organic chemistry. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers working with this molecule. As with any chemical, appropriate safety precautions should be taken during handling and use.

References

-

PubChem. Ethyl 4,6-dichloro-2-methylnicotinate. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. Ethyl 2-chloro-4-methylnicotinate. National Center for Biotechnology Information. Available from: [Link].

- Google Patents. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Google Patents.

- Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

MySkinRecipes. This compound. Available from: [Link].

- Google Patents. EP1070053B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

-

Patsnap Eureka. Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone. Available from: [Link].

-

PubChem. Ethyl 4-methylnicotinate. National Center for Biotechnology Information. Available from: [Link].

-

Eureka. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Available from: [Link].

- Google Patents. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.

-

PubMed. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Available from: [Link].

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link].

- Google Patents. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.

-

ResearchGate. Synthesis and antinociceptive activity of methyl nicotinate. Available from: [Link].

-

Patsnap Eureka. Method for synthesizing methyl 4-chloroacetoacetate or ethyl 4-chloroacetoacetate. Available from: [Link].

-

ResearchGate. Route of synthesis of ethyl-4-chloro-2-(methylthio)-5-pyrimidineacetate?. Available from: [Link].

-

ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available from: [Link].

Sources

- 1. This compound - CAS:164390-30-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 3. Ethyl 2-chloro-4-methylnicotinate | CymitQuimica [cymitquimica.com]

- 4. Ethyl 2-chloro-4-methylnicotinate | C9H10ClNO2 | CID 11769512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

- 6. Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone - Eureka | Patsnap [eureka.patsnap.com]

- 7. Ethyl 4,6-dichloro-2-methylnicotinate | C9H9Cl2NO2 | CID 2786748 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 4-chloro-2-methylnicotinate

An In-Depth Technical Guide to Ethyl 4-chloro-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

This compound, registered under CAS Number 164390-30-1, is a substituted pyridine derivative that serves as a crucial intermediate in modern organic synthesis.[1][2] Its unique structural arrangement, featuring a reactive chlorine atom at the 4-position and an ester functional group, makes it a versatile precursor for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, and reactivity, offering field-proven insights for professionals engaged in pharmaceutical research and fine chemical development. Understanding these fundamental characteristics is paramount for its effective application in multi-step synthetic campaigns.

Molecular Structure and Chemical Identifiers

The structural foundation of this compound is a pyridine ring, functionalized with a methyl group at the 2-position, an ethyl carboxylate group at the 3-position, and a chlorine atom at the 4-position. This specific arrangement dictates its chemical behavior and reactivity.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 164390-30-1 | [1][3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1][3] |

| IUPAC Name | ethyl 4-chloro-2-methylpyridine-3-carboxylate | |

| InChI | 1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)11-5-4-7(8)10/h4-5H,3H2,1-2H3 |

| InChIKey | MDYABHQFTKUSJE-UHFFFAOYSA-N | |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for designing experimental conditions, including reaction solvent selection and purification methods. This compound is typically supplied as a liquid or a low-melting solid.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Liquid, Solid, or Semi-solid | |

| Color | Colorless to light yellow | [3] |

| Purity | ≥95% | [3] |

| Boiling Point | Data not available in search results. | |

| Melting Point | Data not available in search results. | |

| Storage Temperature | 2-8°C, under inert atmosphere |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane.[4] | |

Spectroscopic Profile

Spectroscopic analysis is indispensable for structure verification and purity assessment. The following sections detail the expected spectral characteristics based on the molecule's structure.[5][6]

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |

|---|---|---|---|

| ¹H NMR | Aromatic CH | δ 7.0 - 8.5 ppm (2H, two doublets) | Protons on the pyridine ring. |

| Ethyl -CH₂- | δ 4.0 - 4.5 ppm (2H, quartet) | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. | |

| Ring -CH₃ | δ 2.5 - 2.8 ppm (3H, singlet) | Methyl group attached to the pyridine ring. | |

| Ethyl -CH₃ | δ 1.2 - 1.5 ppm (3H, triplet) | Terminal methyl protons of the ethyl ester. | |

| ¹³C NMR | Ester Carbonyl C=O | δ 165 - 175 ppm | Carbonyl carbon of the ethyl ester group. |

| Aromatic C | δ 120 - 160 ppm | Six distinct signals for the carbons of the pyridine ring. | |

| Ethyl -CH₂- | δ ~60 ppm | Methylene carbon of the ethyl ester. | |

| Ring -CH₃ | δ ~20 ppm | Methyl carbon attached to the pyridine ring. | |

| Ethyl -CH₃ | δ ~14 ppm | Terminal methyl carbon of the ethyl ester. | |

| IR Spectroscopy | C=O Stretch (Ester) | ~1720-1740 cm⁻¹ | Strong absorption characteristic of the ester carbonyl group. |

| C=C, C=N Stretch | ~1550-1600 cm⁻¹ | Aromatic ring stretching vibrations. | |

| C-Cl Stretch | ~600-800 cm⁻¹ | Carbon-chlorine bond stretch. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 199 | Corresponds to the molecular weight for ³⁵Cl isotope. |

| | Isotope Peak (M+2) | m/z ≈ 201 | Presence of ³⁷Cl isotope, with an intensity of ~1/3 of the M⁺ peak. |

Causality Insight: In ¹H NMR, the protons on the pyridine ring appear as distinct doublets due to coupling with each other. The quartet and triplet pattern for the ethyl group is a classic signature of an ethyl ester, arising from the coupling between the adjacent CH₂ and CH₃ groups.[7] In mass spectrometry, the characteristic 3:1 isotopic ratio of chlorine provides a definitive confirmation of its presence in the molecular structure.[5]

Reactivity and Synthetic Utility

The chemical reactivity of this compound is governed by its key functional groups: the chloro-substituted pyridine ring and the ethyl ester.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is the primary site for reactivity. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates this position, making it susceptible to displacement by a wide range of nucleophiles. This is the most valuable transformation for this building block, allowing for the introduction of amines, alcohols, thiols, and other moieties to build molecular complexity.

-

Ester Group Transformations: The ethyl ester can undergo standard transformations. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, reduced to a primary alcohol using reducing agents like lithium aluminum hydride, or converted to an amide via aminolysis.

-

Methyl Group Oxidation: While more forcing conditions are required, the methyl group at the 2-position can potentially be oxidized to a carboxylic acid.

Caption: Key reactivity pathways for this compound.

Experimental Protocols & Safety

General Synthetic Workflow

While specific patented syntheses may exist, a general and logical approach to synthesizing substituted nicotinates involves a multi-step sequence, often culminating in a cyclization reaction to form the pyridine ring, followed by functional group manipulations.

Caption: Generalized workflow for the synthesis of substituted nicotinates.

Safe Handling and Personal Protective Equipment (PPE)

As with any chlorinated organic compound, proper safety protocols are mandatory. Information synthesized from safety data sheets indicates that this compound and related structures pose several hazards.[8][9]

-

Hazard Identification:

-

Signal Word: Danger or Warning

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Some sources indicate higher toxicity with statements like H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled). Always consult the specific supplier's Safety Data Sheet (SDS) before handling.

-

-

Self-Validating Protocol for Handling:

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[8][9] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 or NIOSH standards.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile or butyl rubber) and a lab coat. Avoid contact with skin.[10]

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[8]

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C as recommended.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a high-value synthetic intermediate with well-defined reactivity centered on its activated chloro-substituent. Its physicochemical and spectroscopic properties are characteristic of a substituted aromatic ester. A thorough understanding of its properties, combined with stringent adherence to safety protocols, enables chemists to effectively leverage this molecule as a robust building block for discovering and developing novel chemical entities in the pharmaceutical and agrochemical industries.

References

-

Ethyl 4,6-dichloro-2-methylnicotinate | C9H9Cl2NO2 | CID 2786748 - PubChem . PubChem. [Link]

-

Ethyl 2-chloro-4-methylnicotinate | C9H10ClNO2 | CID 11769512 - PubChem . PubChem. [Link]

-

This compound - CAS:164390-30-1 - Sunway Pharm Ltd . Sunway Pharm Ltd. [Link]

-

SAFETY DATA SHEET - ChemDmart . ChemDmart. [Link]

-

Ethyl 2-chloro-4-methylnicotinate - ChemBK . ChemBK. [Link]

-

Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98% CAS: 5909-24-0 . Autech Industry Co.,Limited. [Link]

-

ethyl 4-methylnicotinate - 6316-72-9, C9H11NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . ChemSynthesis. [Link]

-

aluminum zirconium trichlorohydrex gly, 134375-99-8 - The Good Scents Company . The Good Scents Company. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube . Leah4sci. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube . ChemComplete. [Link]

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents.

-

Problems from Previous Years' Exams - University of California, Irvine . University of California, Irvine. [Link]

-

Combining NMR and IR - YouTube . Mrs Burton's Chemistry. [Link]

Sources

- 1. This compound - CAS:164390-30-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 164390-30-1 [amp.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. leah4sci.com [leah4sci.com]

- 7. m.youtube.com [m.youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. chemdmart.com [chemdmart.com]

An In-depth Technical Guide to Ethyl 4-chloro-2-methylnicotinate: Commercial Availability, Specifications, and Procurement for R&D Applications

Executive Summary

Ethyl 4-chloro-2-methylnicotinate (CAS No. 164390-30-1) is a substituted pyridine derivative that serves as a crucial heterocyclic building block in modern organic synthesis. Its strategic importance is pronounced in the fields of medicinal chemistry and agrochemical development, where it functions as a key intermediate for constructing more complex, biologically active molecules. This guide provides an in-depth analysis of its commercial availability, details the critical specifications researchers must consider, and outlines a validated procurement workflow for scientific professionals. The objective is to equip researchers, chemists, and drug development teams with the necessary technical and supplier information to effectively source and utilize this compound in their discovery and development pipelines.

Chemical Identity and Core Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its successful application in synthesis and for ensuring laboratory safety. The compound's identity is defined by its unique chemical structure and associated identifiers.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Ethyl 4-chloro-2-methylpyridine-3-carboxylate | [1] |

| CAS Number | 164390-30-1 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 - 199.64 g/mol | [1] |

| Physical Form | Liquid, Solid, or Semi-solid | [3] |

| Typical Purity | ≥95%, ≥97% | [1][3] |

| MDL Number | MFCD18416519 | [2] |

| InChI Key | MDYABHQFTKUSJE-UHFFFAOYSA-N |

Commercial Availability and Key Suppliers

This compound is available from a range of chemical suppliers, primarily for research and development purposes. Availability spans from milligram-scale for initial screening to gram-scale quantities for lead optimization studies. While large-scale manufacturing exists, it is typically handled through custom synthesis requests. Below is a comparative table of prominent suppliers.

| Supplier | Brand/Distributor | Typical Purity | Notes |

| Sigma-Aldrich | Ambeed, Inc. / AstaTech, Inc. | 95% | A major global distributor offering this compound, often sourced from other manufacturers. Provides comprehensive documentation like CoA and COO.[4] |

| Sunway Pharm Ltd | Sunway Pharm | 97% | A supplier listing detailed product information and offering the compound for scientific research use only.[1] |

| BLD Pharm | BLD Pharm | Not Specified | Lists the compound as a heterocyclic building block, indicating its primary use in synthetic chemistry.[2] |

| CymitQuimica | Apollo Scientific | ≥95% | A European supplier providing the compound for laboratory use, available in various quantities.[3] |

| MySkinRecipes | Reagent | 95% | A supplier targeting research applications, noting its use as a key precursor in drug and agrochemical synthesis. |

Disclaimer: This list is not exhaustive. Researchers should conduct their own due diligence. Pricing and availability are subject to change.

Procurement Workflow and Quality Control

Sourcing specialized chemical intermediates requires a systematic approach to ensure quality, consistency, and safety. The causality behind a rigorous procurement process is to mitigate risks associated with impurities, which can derail sensitive multi-step syntheses and compromise biological data.

Caption: Validated procurement workflow for chemical intermediates.

A self-validating procurement system involves not just sourcing but also independent verification. Upon receipt, it is best practice to perform in-house quality control. A simple ¹H NMR or LC-MS analysis can confirm the structure and provide a more accurate purity assessment than the supplier's Certificate of Analysis (CoA) alone, which should be considered a baseline specification.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that proper handling and storage are non-negotiable for both personnel safety and maintaining chemical integrity.

5.1 GHS Hazard Classification this compound is classified as a hazardous substance.

-

Pictogram: GHS06 (Skull and crossbones).

-

Signal Word: Danger.[2]

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

5.2 Recommended Handling and Personal Protective Equipment (PPE) Given its toxicity, all manipulations should be conducted inside a certified chemical fume hood.[5][6]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5][7]

-

Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[5][8]

-

Respiratory Protection: For operations with a risk of aerosolization, a NIOSH/MSHA-approved respirator should be used.[5]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

5.3 Storage Conditions The stability of the compound is critical for reproducible experimental outcomes.

-

Temperature: Store at 2-8°C.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] This requirement suggests potential sensitivity to atmospheric moisture or oxygen, which could lead to degradation over time.

-

Container: Keep the container tightly sealed in a dry, well-ventilated place.[5]

Applications in Research and Drug Discovery

The utility of this compound stems from the reactivity of its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. The ester group can be hydrolyzed or converted into other derivatives, and the methyl group offers another site for potential modification.

While direct therapeutic applications are not its primary use, it is a key intermediate. For instance, related structures like 2-chloro-4-methyl-ethyl nicotinate are documented as intermediates in the synthesis of anti-AIDS drugs such as Nevirapine.[9] The chlorinated pyridine scaffold is a common feature in many biologically active compounds, making this reagent valuable for creating libraries of novel molecules for high-throughput screening in drug discovery programs.[10] The presence of chlorine can significantly modulate a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, making it a valuable tool for medicinal chemists.[10]

Conclusion

This compound (CAS 164390-30-1) is a commercially available and highly valuable building block for professionals in pharmaceutical and agrochemical research. Its procurement requires careful supplier vetting and a robust quality control process to ensure experimental success. Adherence to stringent safety and handling protocols is mandatory due to its toxicity. By leveraging the information in this guide, researchers can confidently and safely integrate this versatile intermediate into their synthetic workflows, accelerating the discovery of novel chemical entities.

References

-

PubChem. Ethyl 2-chloro-4-methylnicotinate.[Link]

-

ChemBK. 2-CHLORO-4-METHYL-NICOTINIC ACID ETHYL ESTER.[Link]

-

Patsnap Eureka. Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone.[Link]

-

AOBChem USA. ethyl 2-chloro-4-(methylthio)nicotinate.[Link]

-

MySkinRecipes. this compound.[Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.[Link]

Sources

- 1. This compound - CAS:164390-30-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. 164390-30-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 164390-30-1 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. aksci.com [aksci.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone - Eureka | Patsnap [eureka.patsnap.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-chloro-2-methylnicotinate: A Versatile Heterocyclic Building Block

Abstract

Ethyl 4-chloro-2-methylnicotinate has emerged as a pivotal heterocyclic building block in modern synthetic chemistry. Its unique substitution pattern—featuring a reactive chlorine atom at the 4-position, an activating methyl group at the 2-position, and an ethyl ester at the 3-position of a pyridine ring—provides a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, and extensive reactivity. We will delve into the mechanistic underpinnings and provide field-proven protocols for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, thereby showcasing its strategic importance in the synthesis of novel pharmaceuticals and functional materials.

Introduction: The Strategic Value of a Substituted Pyridine

The pyridine nucleus is a ubiquitous motif in medicinal chemistry and materials science, prized for its ability to engage in hydrogen bonding and its unique electronic properties. This compound, a member of this important class, serves not merely as a passive scaffold but as an active participant in molecular construction. The chlorine atom at the C4 position acts as a versatile leaving group, making it a prime site for functionalization. This reactivity is modulated by the electron-donating methyl group at C2 and the electron-withdrawing ethyl ester at C3, creating a nuanced electronic environment that can be exploited for selective chemical transformations. Its application spans the development of kinase inhibitors, antibacterial agents, and agrochemicals, making it an indispensable tool for synthetic chemists.[1][2]

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below, providing the foundational data required for its use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 164390-30-1 | [3][4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [3] |

| Molecular Weight | 199.63 g/mol | [3][5] |

| IUPAC Name | Ethyl 4-chloro-2-methylpyridine-3-carboxylate | [5] |

| Appearance | White to off-white solid or liquid | [6] |

| Storage | 2-8°C, under dry conditions |

Structural confirmation is typically achieved through standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Synthesis of the Building Block

While multiple synthetic routes can be envisioned, a common and reliable approach to substituted chloronicotinates involves the chlorination of a corresponding pyridone precursor. This transformation leverages readily available starting materials and robust reaction chemistry.

General Synthesis Pathway: From Pyridone to Chloro-Nicotinate

The synthesis often begins with a substituted 2-pyridone, which is then subjected to a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The pyridone tautomer is crucial for this reaction, as the hydroxyl group is converted into a better leaving group, facilitating nucleophilic attack by the chloride ion.

Caption: General workflow for the synthesis of the title compound.

Core Reactivity and Synthetic Protocols

The synthetic utility of this compound is primarily derived from the reactivity of its C4-chloro substituent. This section details the most critical transformations, providing both mechanistic insight and practical, step-by-step protocols.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the C3-ester group, renders the C4 position susceptible to attack by a wide range of nucleophiles. This reaction is a straightforward and powerful method for introducing heteroatom substituents.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] A nucleophile attacks the carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring. In the subsequent step, the leaving group (chloride) is expelled, restoring aromaticity.

Experimental Protocol: Amination with Morpholine

This protocol describes a typical SNAr reaction for C-N bond formation.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.).

-

Reagent Addition: Add a suitable solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add morpholine (1.2 equiv.) followed by a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-morpholinyl derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized modern synthesis, and aryl chlorides like this compound are excellent substrates for these transformations.

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[8] It is renowned for its mild conditions and broad functional group tolerance.[1]

Catalytic Cycle Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the nicotinate, forming a Pd(II) intermediate.[9]

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[9]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - CAS:164390-30-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 164390-30-1 [amp.chemicalbook.com]

- 5. Ethyl 2-chloro-4-methylnicotinate | C9H10ClNO2 | CID 11769512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-chloro-4-methylnicotinate | CymitQuimica [cymitquimica.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. m.youtube.com [m.youtube.com]

Reactivity and functional group transformations of Ethyl 4-chloro-2-methylnicotinate

An In-Depth Technical Guide to the Reactivity and Functional Group Transformations of Ethyl 4-chloro-2-methylnicotinate

Abstract

This compound is a highly functionalized pyridine derivative that serves as a versatile building block in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its strategic arrangement of reactive sites—a C4-chloro substituent amenable to cross-coupling and nucleophilic substitution, a C3-ethyl ester capable of various carboxyl transformations, and a C2-methyl group offering further modification potential—renders it an invaluable scaffold for constructing complex molecular architectures. This guide provides a comprehensive exploration of the reactivity of this compound, detailing key functional group transformations with field-proven experimental insights and protocols.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals. The specific substitution pattern of this compound (C₉H₁₀ClNO₂) offers multiple, orthogonal handles for synthetic elaboration, making it a key intermediate for building diverse chemical libraries.[1][2][3][4][5] The primary reactive centers, each with distinct chemical personalities, allow for a stepwise and controlled diversification of the core structure.

This guide will dissect the reactivity of its principal functional groups:

-

The C4-Chloro Group: An electrophilic center, prime for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

-

The C3-Ethyl Ester: A classic carboxyl function that can be readily converted into amides, carboxylic acids, and alcohols.

-

The C2-Methyl Group: A site for potential oxidation or functionalization via deprotonation.

Understanding the interplay and selective manipulation of these groups is fundamental to leveraging this molecule's full synthetic potential.

Core Reactivity and Functional Group Transformations

The synthetic utility of this compound is defined by the selective transformation of its key functional groups. The C4-chloro position is typically the most versatile site for introducing molecular complexity.

Transformations at the C4-Position: Building Molecular Complexity

The chlorine atom at the C4 position of the pyridine ring is the molecule's primary hotspot for reactivity. Its electron-deficient nature, exacerbated by the ring nitrogen, makes it susceptible to both nucleophilic displacement and oxidative addition by palladium catalysts.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthesis, and chloropyridines are increasingly valuable substrates due to their lower cost compared to bromo- or iodo-analogs.[6] Highly active catalyst systems have been developed to effectively couple these less reactive halides.[6][7]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and hetero-biaryl structures by reacting an organic halide with an organoboron compound.[6][8] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the C4 position.

Causality Behind Experimental Choices: The success of coupling with a chloropyridine hinges on overcoming the high bond dissociation energy of the C-Cl bond and the slow rate of oxidative addition to the Pd(0) catalyst.[9] This necessitates the use of highly active catalytic systems.

-

Catalyst/Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, P(t-Bu)₃) are essential.[6][9] They stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the overall catalytic cycle.

-

Base: A moderately strong base like K₂CO₃ or K₃PO₄ is typically used to facilitate the transmetalation step without causing unwanted side reactions with the ester group.[6][10]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is common, as water can aid in the dissolution of the base and facilitate the catalytic cycle.[6]

Workflow for Suzuki-Miyaura Coupling:

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., SPhos, 2-10 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).[6]

-

Reagent Addition: Add this compound (1.0 equiv).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe.[6]

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer.[6]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[11] This reaction allows for the coupling of primary or secondary amines with aryl halides like this compound.[11]

Causality Behind Experimental Choices: Similar to Suzuki coupling, the C-Cl bond's inertness is the primary challenge.[9]

-

Catalyst/Ligand: Highly active, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required to facilitate the oxidative addition of the C-Cl bond.[9] Using a pre-formed palladacycle (a G3 or G4 precatalyst) can lead to more reliable formation of the active Pd(0) species.[9]

-

Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures.[9]

-

Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen, making a strictly inert atmosphere (Argon or Nitrogen) mandatory for success.[9]

Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., BrettPhos G3, 2 mol%), phosphine ligand, and base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube.[12]

-

Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1 - 1.5 equiv).[12]

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane).

-

Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.[12]

-

Workup: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine.[12]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography.[12]

The electron-withdrawing nature of the pyridine nitrogen and the C3-ester group activates the C4-chloro position towards nucleophilic aromatic substitution (SNAr). This provides a complementary, often palladium-free, method for introducing nitrogen, oxygen, and sulfur nucleophiles.

Mechanism & Causality: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate. The rate-determining step is typically the initial attack of the nucleophile.

-

Nucleophile Strength: Stronger nucleophiles (e.g., alkoxides, thiolates, secondary amines) react more readily.

-

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are ideal as they solvate the cation of the nucleophile, increasing its nucleophilicity, and can help stabilize the charged intermediate.

-

Temperature: The reaction often requires heating to overcome the activation energy for the formation of the Meisenheimer complex.

Experimental Protocol: SNAr with an Amine

-

Setup: In a sealed vessel, dissolve this compound (1.0 equiv) in a polar aprotic solvent like DMSO or NMP.

-

Reagent Addition: Add the desired amine (2.0-3.0 equiv). A slight excess is used to drive the reaction and act as a base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base (e.g., K₂CO₃, DIPEA) can be added.

-

Reaction: Heat the mixture to 100-150 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Workup: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Transformations of the C3-Ethyl Ester

The ethyl ester at the C3 position is a versatile handle for conversion into other key functional groups.

| Transformation | Reagents & Conditions | Product Functional Group |

| Hydrolysis | LiOH, THF/H₂O | Carboxylic Acid |

| Amidation | Amine, Heat (or via acid chloride) | Amide |

| Reduction | LiAlH₄ or DIBAL-H, THF | Primary Alcohol |

Table 1: Summary of C3-Ester Functional Group Transformations.

Saponification of the ester provides the corresponding carboxylic acid, a crucial intermediate for amide couplings or other carboxylate chemistry.

Experimental Protocol: Ester Hydrolysis

-

Setup: Dissolve this compound (1.0 equiv) in a mixture of THF and water.

-

Reagent Addition: Add an aqueous solution of Lithium Hydroxide (LiOH·H₂O, 1.1-1.5 equiv).[13]

-

Reaction: Stir the mixture at room temperature for 30 minutes to a few hours, monitoring by TLC.[13]

-

Workup: Concentrate the mixture under reduced pressure to remove the THF. Add water to the residue and acidify with 3N HCl to precipitate the product.[13]

-

Isolation: Filter the resulting solid, wash with cold water, and dry to yield the carboxylic acid.[13]